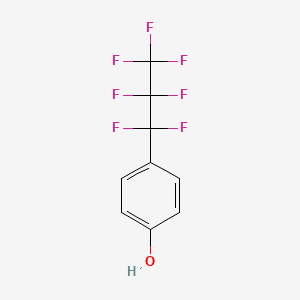
Phenol, 4-(heptafluoropropyl)-
Cat. No. B8616687
Key on ui cas rn:
61324-28-5
M. Wt: 262.12 g/mol
InChI Key: OTFLZXXBEWPSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04120863
Procedure details


A solution of p-C3F7C6H4OC(O)CH3 (33.2 g; 0.14 mole) in CH3OH (200 ml) containing concentrated HCl (20 ml) was heated to reflux for 24 hours. After cooling and aspiration of the solvent, a brown liquid resulted (28.4 g; 99% crude yield). A gas chromatographic analysis indicated primarily one major component. Distillation provided the product p-C3F7C6H4OH (26.2 g; 92% yield).
Name
p-C3F7C6H4OC(O)CH3
Quantity
33.2 g
Type
reactant
Reaction Step One



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:11]1[CH:16]=[CH:15][C:14]([O:17]C(C)=O)=[CH:13][CH:12]=1)([C:4]([C:7]([F:10])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].Cl>CO>[C:1]([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)([C:4]([C:7]([F:8])([F:9])[F:10])([F:6])[F:5])([F:3])[F:2]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
aspiration of the solvent, a brown liquid resulted (28.4 g; 99% crude yield)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)C1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.2 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
